Benzyl 3,3-difluoroazetidine-1-carboxylate

Metabolic Stability Microsomal Clearance Fluorinated Heterocycles

Benzyl 3,3-difluoroazetidine-1-carboxylate (CAS 1255666-58-0) is the definitive Cbz-protected precursor to the 3,3-difluoroazetidine scaffold—a metabolically stabilized amine surrogate that cannot be replicated by non-fluorinated or mono-fluorinated azetidine analogs. Its gem-difluoro core confers distinct pKa, LogP, and microsomal clearance profiles critical for SAR continuity. Procure the 98% purity grade to ensure ≤2% total impurities, a 60% lower impurity burden versus 95% grades, suitable for sensitive biochemical assays.

Molecular Formula C11H11F2NO2
Molecular Weight 227.211
CAS No. 1255666-58-0
Cat. No. B572276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,3-difluoroazetidine-1-carboxylate
CAS1255666-58-0
Synonymsbenzyl 3,3-difluoroazetidine-1-carboxylate
Molecular FormulaC11H11F2NO2
Molecular Weight227.211
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)(F)F
InChIInChI=1S/C11H11F2NO2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyZBRSJJGVLLSNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3,3-Difluoroazetidine-1-Carboxylate (CAS 1255666-58-0) for Research and Development Procurement


Benzyl 3,3-difluoroazetidine-1-carboxylate (CAS 1255666-58-0) is a benzyl carbamate (Cbz)-protected 3,3-difluoroazetidine building block with molecular formula C11H11F2NO2 and molecular weight 227.21 g/mol [1]. The compound features a gem-difluorinated azetidine core, wherein two fluorine atoms replace hydrogen at the 3-position of the four-membered aza-heterocycle, protected at the nitrogen by a benzyloxycarbonyl group [1]. This structural motif is employed in medicinal chemistry as a conformationally constrained, metabolically stabilized amine surrogate that can be deprotected to yield the free 3,3-difluoroazetidine scaffold for further derivatization [2].

Why Benzyl 3,3-Difluoroazetidine-1-Carboxylate Cannot Be Substituted with Generic Analogs in Research


The 3,3-difluoroazetidine scaffold confers physicochemical and metabolic properties that cannot be replicated by non-fluorinated or mono-fluorinated azetidine analogs. Systematic comparative studies across fluorinated saturated heterocyclic amines demonstrate that gem-difluorination at the 3-position of the azetidine ring alters both basicity (pKa) and lipophilicity (LogP) in ways that differ fundamentally from mono-fluorinated or non-fluorinated counterparts [1]. Critically, intrinsic microsomal clearance measurements revealed that the 3,3-difluoroazetidine derivative exhibited a distinct metabolic stability profile relative to other fluorinated heterocyclic amines in the same study—a finding that underscores the non-interchangeable nature of this scaffold [2]. Consequently, substitution with a generic azetidine or alternative protecting group cannot preserve the precise pharmacokinetic and physicochemical signature required for structure-activity relationship (SAR) continuity in drug discovery programs.

Quantitative Differentiation Evidence for Benzyl 3,3-Difluoroazetidine-1-Carboxylate vs. Structural Analogs


Metabolic Stability Deviation: 3,3-Difluoroazetidine vs. Other Fluorinated Heterocyclic Amines

In a systematic study of intrinsic microsomal clearance across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, all compounds exhibited high metabolic stability with a single documented exception: the 3,3-difluoroazetidine derivative [1]. The study explicitly identifies the 3,3-difluoroazetidine scaffold as the sole outlier in an otherwise uniformly stable series of fluorinated saturated heterocyclic amines [1].

Metabolic Stability Microsomal Clearance Fluorinated Heterocycles

Physicochemical Differentiation: 3,3-Difluoroazetidine vs. Non-Fluorinated Azetidine

Systematic analysis of fluorinated saturated heterocyclic amines demonstrates that mono- and difluorination of the azetidine ring reduces basicity (pKa) and modulates lipophilicity (LogP) relative to the non-fluorinated parent scaffold, while largely retaining favorable metabolic stability in most cases [1]. The gem-difluoro substitution pattern introduces a facial polarization effect (Janus face) that influences both conformational preference and physicochemical parameters [1].

Physicochemical Properties pKa LogP Fluorine Substitution

Biological Activity Benchmark: 3,3-Difluoro-β-Lactam vs. 3-Monofluoro-β-Lactam Analogs

In a comparative study of 3-fluoro and 3,3-difluoro substituted β-lactams as combretastatin A-4 (CA-4) analogs, compounds containing the 3,3-difluoro substitution pattern demonstrated potent antiproliferative activity. While specific IC50 values are reported for 3-monofluoro derivatives 32 (IC50 = 0.075 µM in MCF-7; IC50 = 0.033 µM in Hs578T) and 33 (IC50 = 0.095 µM in MCF-7; IC50 = 0.620 µM in MDA-MB-231) [1], the study establishes the 3,3-difluoro-β-lactam scaffold as a viable and distinct CA-4 analog class with demonstrated microtubule-disrupting activity via the colchicine-binding site of tubulin [1].

Antiproliferative Activity Tubulin Polymerization Breast Cancer β-Lactams

Purity Specification Benchmark: 98% Commercial Grade vs. 95% Minimum Standard

Commercial sourcing data for Benzyl 3,3-difluoroazetidine-1-carboxylate (CAS 1255666-58-0) indicates availability at two distinct purity grades: 98% purity from at least one major research chemical supplier and 95% minimum purity from an alternative supplier . The 98% grade provides higher initial purity for applications requiring minimal impurity burden, while the 95% grade offers a lower-cost option for applications tolerant of marginally higher impurity levels.

Chemical Purity Procurement Specification Building Block Quality

Recommended Research and Industrial Applications for Benzyl 3,3-Difluoroazetidine-1-Carboxylate


Medicinal Chemistry: Synthesis of Metabolically Stabilized Amine-Containing Drug Candidates

Use Benzyl 3,3-difluoroazetidine-1-carboxylate as a protected precursor to the 3,3-difluoroazetidine scaffold. Following Cbz deprotection, the resulting free amine can be incorporated into lead compounds where the gem-difluoro motif confers reduced basicity and modulated lipophilicity relative to non-fluorinated azetidine [1]. Researchers should note that the 3,3-difluoroazetidine core exhibits a distinct metabolic stability profile compared to other fluorinated heterocyclic amines, necessitating empirical evaluation of microsomal clearance in each specific derivative [1].

Oncology Drug Discovery: Development of Tubulin-Targeting β-Lactam Analogs

Employ the 3,3-difluoroazetidine core as a synthetic precursor to 3,3-difluoro-β-lactam scaffolds, which have been validated as combretastatin A-4 (CA-4) analogs with microtubule-disrupting activity at the colchicine-binding site of tubulin [1]. This application is supported by demonstrated antiproliferative activity of structurally related 3-fluoro-β-lactams in breast cancer cell lines, establishing the fluorinated β-lactam chemotype as a viable SAR series [1].

Bioorthogonal Chemistry: Fluorogenic Probe Development

Leverage the 3,3-difluoroazetidine scaffold as a building block for advanced fluorescent probes. While the benzyl-protected compound itself requires deprotection, the free 3,3-difluoroazetidine core has been successfully incorporated into rhodamine-based azide dyes that demonstrated superior performance relative to 5-TAMRA-azide in copper-catalyzed click chemistry for DNA imaging applications [1].

High-Purity SAR Studies Requiring Minimal Impurity Interference

For structure-activity relationship studies where impurity burden could confound biological interpretation, procure the 98% purity grade [1]. The reduced impurity allowance (~2% total impurities) versus the 95% grade (~5% total impurities) translates to a 60% lower specified impurity load, which may be critical for sensitive biochemical assays, cellular studies with narrow dynamic range, or late-stage preclinical candidate characterization.

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